molecular formula C13H16N4O4 B2397659 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034557-04-3

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2397659
CAS No.: 2034557-04-3
M. Wt: 292.295
InChI Key: BLBZHBOVIYOEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a pyrrolidine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the oxazolidinone core, followed by the introduction of the pyrrolidine and pyrimidine groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes process optimization to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one has a broad range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives, pyrrolidine-containing molecules, and pyrimidine-based compounds. Examples include linezolid (an oxazolidinone antibiotic), pyrrolidine derivatives used in medicinal chemistry, and pyrimidine analogs with various biological activities.

Uniqueness

What sets 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZHBOVIYOEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.